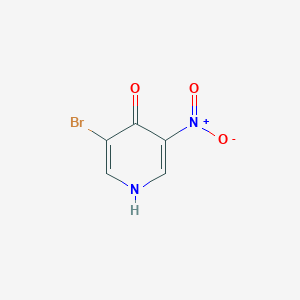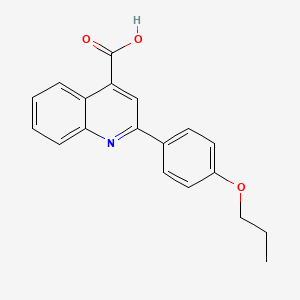
2,4-ジメチルベンゼンカルボチオアミド
説明
2,4-Dimethylbenzenecarbothioamide is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various compounds with methyl groups and amide functionalities, which are relevant to the structure of 2,4-Dimethylbenzenecarbothioamide. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involves the introduction of methyl groups and amide functionalities into a pyridine ring . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides incorporates both methyl and amide groups into a pyrazole ring . These studies provide insights into the chemical behavior of methyl and amide groups in various molecular frameworks.
Synthesis Analysis
The synthesis of compounds with structural similarities to 2,4-Dimethylbenzenecarbothioamide involves multiple steps, including nucleophilic substitution reactions, condensation, and crystallization. For example, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides and the preparation of polyamides and polyimides from diamine monomers demonstrate the complexity and precision required in organic synthesis to achieve the desired molecular architecture. These processes often require careful selection of reagents, solvents, and reaction conditions to ensure successful synthesis and high yields.
Molecular Structure Analysis
X-ray diffraction studies are a common technique used to determine the crystal structure of synthesized compounds, as seen in the studies of benzamide derivatives . The molecular structure, including the arrangement of atoms and the presence of specific functional groups, can significantly influence the physical and chemical properties of a compound. The crystal structure of the synthesized compounds is often stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with methyl and amide groups can be influenced by the presence of these substituents on the aromatic ring. For instance, the biological evaluation of benzamide derivatives suggests that these compounds can interact with biological targets, such as enzymes, indicating their potential reactivity in biological systems. The synthesis of polyamides and polyimides also involves chemical reactions that lead to the formation of high molecular weight polymers, showcasing the reactivity of diamine monomers with carboxylic acids and anhydrides.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the polymers synthesized from noncoplanar methyl-substituted monomers exhibited excellent solubility in various organic solvents and high thermal stability . The presence of methyl groups can influence the solubility and thermal properties of these polymers. Additionally, the optical properties, such as fluorescence and ultraviolet-visible absorption, are also affected by the molecular structure, as demonstrated in the study of 1,4-dihydropyridines .
科学的研究の応用
プロテオミクス研究
2,4-ジメチルベンゼンカルボチオアミド: は、その分子特性によりプロテオミクス研究で使用されています。 タンパク質の構造と機能の研究において貴重な化合物として役立ち、複雑な生物学的プロセスの理解を助けます .
農業
農業において、この化合物は新しい除草剤の開発に潜在的な用途が見られます。 その構造類似体である2,4-Dはよく知られた除草剤であり、2,4-ジメチルベンゼンカルボチオアミドは同様の用途のために合成できることを示唆しています .
医薬品
製薬業界では、2,4-ジメチルベンゼンカルボチオアミドを医薬品合成、特に特定の治療効果を持つ化合物の作成に活用できます。 イミダゾールの合成における役割は、医薬品において重要です .
材料科学
材料科学において、この化合物の独自の特性は、強化された耐久性や耐薬品性などの特定の機能を持つ新規材料の開発に貢献する可能性があります .
化学合成
2,4-ジメチルベンゼンカルボチオアミドは、複雑な有機分子の構成要素として機能する化学合成において役割を果たします。 NH-イミダゾールを生成するニッケル触媒反応への関与は、合成化学におけるその応用例です .
環境科学
環境科学研究は、生物分解プロセスに関する研究や汚染制御のための環境に優しい材料の開発において、2,4-ジメチルベンゼンカルボチオアミドの利点を受けることができます .
生化学
生化学では、プロテオミクス研究に使用され、タンパク質の相互作用と機能に関する洞察を提供します。 その分子特性により、詳細な生化学研究に適しています .
分析化学
分析化学のアプリケーションには、さまざまな分析手法で他の物質を定量または同定するための標準または試薬として、2,4-ジメチルベンゼンカルボチオアミドを使用することが含まれる場合があります .
Safety and Hazards
The safety information available indicates that 2,4-Dimethylbenzenecarbothioamide may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
作用機序
Mode of Action
The mode of action of 2,4-Dimethylbenzenecarbothioamide is currently unknown due to the lack of research on this specific compound. Generally, drugs exert their effects by binding to specific receptors or enzymes, altering their function, and leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .
生化学分析
Biochemical Properties
2,4-Dimethylbenzenecarbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 2,4-Dimethylbenzenecarbothioamide can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 2,4-Dimethylbenzenecarbothioamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4-Dimethylbenzenecarbothioamide has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. It also impacts gene expression by binding to transcription factors and altering their activity, which in turn affects the expression of target genes .
Molecular Mechanism
At the molecular level, 2,4-Dimethylbenzenecarbothioamide exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. One of the key mechanisms involves the inhibition of specific enzymes, such as proteases, by forming stable enzyme-inhibitor complexes. This inhibition can result in the modulation of various biochemical pathways. Additionally, 2,4-Dimethylbenzenecarbothioamide can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylbenzenecarbothioamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethylbenzenecarbothioamide remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities. Long-term exposure to 2,4-Dimethylbenzenecarbothioamide in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylbenzenecarbothioamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
2,4-Dimethylbenzenecarbothioamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2,4-Dimethylbenzenecarbothioamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
2,4-Dimethylbenzenecarbothioamide exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The compound’s localization is often directed by targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals can direct 2,4-Dimethylbenzenecarbothioamide to the nucleus, where it can interact with nuclear proteins and influence gene expression .
特性
IUPAC Name |
2,4-dimethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIEZGCCUAUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368874 | |
| Record name | 2,4-dimethylbenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57182-70-4 | |
| Record name | 2,4-dimethylbenzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)
![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)